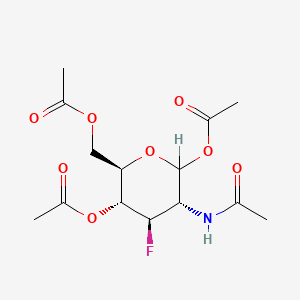
METHACRYLIC ACID-SODIUM HYDROGEN SULFITE TELOMER, SODIUM SALT
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
METHACRYLIC ACID-SODIUM HYDROGEN SULFITE TELOMER, SODIUM SALT is an organic compound with the chemical formula C4H9NaO5S and a molecular weight of 192.16 . It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of METHACRYLIC ACID-SODIUM HYDROGEN SULFITE TELOMER, SODIUM SALT typically involves the reaction of methacrylic acid with sodium hydrogen sulfite. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired telomer .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
METHACRYLIC ACID-SODIUM HYDROGEN SULFITE TELOMER, SODIUM SALT undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of sulfite and methacrylic acid derivatives.
Substitution: It can participate in substitution reactions where the hydrogen sulfite group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include sulfonic acids, sulfites, and various methacrylic acid derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
METHACRYLIC ACID-SODIUM HYDROGEN SULFITE TELOMER, SODIUM SALT has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and polymer chemistry.
Biology: It serves as a tool for studying sulfite metabolism and its effects on biological systems.
Medicine: Research into its potential therapeutic applications, including its role as a reducing agent in pharmaceutical formulations.
Industry: Utilized in the production of specialty polymers and as a corrosion inhibitor in metal treatment processes
Wirkmechanismus
The mechanism of action of METHACRYLIC ACID-SODIUM HYDROGEN SULFITE TELOMER, SODIUM SALT involves its ability to act as a reducing agent. It interacts with molecular targets such as oxidizing agents and metal ions, leading to the reduction of these species. The pathways involved include electron transfer processes that result in the formation of reduced products and the release of sulfur dioxide .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium Methacrylate: Similar in structure but lacks the hydrogen sulfite group.
Sodium Sulfite: Contains the sulfite group but does not have the methacrylic acid moiety.
Methacrylic Acid: The parent compound without the sodium hydrogen sulfite group.
Uniqueness
METHACRYLIC ACID-SODIUM HYDROGEN SULFITE TELOMER, SODIUM SALT is unique due to its dual functionality, combining the properties of methacrylic acid and sodium hydrogen sulfite. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its individual components .
Eigenschaften
CAS-Nummer |
156559-16-9 |
|---|---|
Molekularformel |
C4H5Na3O5S |
Molekulargewicht |
234.12 g/mol |
IUPAC-Name |
trisodium;2-methylprop-2-enoate;sulfite |
InChI |
InChI=1S/C4H6O2.3Na.H2O3S/c1-3(2)4(5)6;;;;1-4(2)3/h1H2,2H3,(H,5,6);;;;(H2,1,2,3)/q;3*+1;/p-3 |
InChI-Schlüssel |
GQOZJCFHSKGFND-UHFFFAOYSA-K |
Kanonische SMILES |
CC(=C)C(=O)[O-].[O-]S(=O)[O-].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-methyl-2-(4-morpholinyl)phenyl]cyclohexanecarboxamide](/img/structure/B1177874.png)


![N'-[(3E)-4-Oxo-3-heptanylidene]acetohydrazide](/img/structure/B1177891.png)
